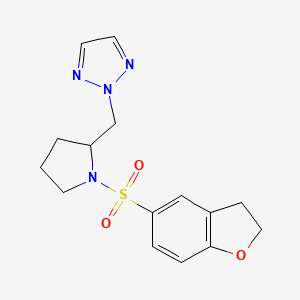
2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the utility of 1,2,3-triazole derivatives, including compounds structurally similar to "2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole," in the synthesis of biologically active molecules. For instance, studies have shown that these compounds can be synthesized through reactions involving terminal alkynes and sulfonyl azides, leading to products with antimicrobial properties. One notable application is the creation of sulfone-linked bis heterocycles, which have been tested for their antimicrobial activity, demonstrating significant potential against various microbial strains (Padmavathi et al., 2008; Muralikrishna et al., 2012).
Synthesis and Biological Activity
The synthesis of novel sulfone derivatives containing triazole moieties has been explored, with some derivatives displaying promising antifungal and insecticidal activities. This research avenue highlights the potential of triazole-based compounds in developing new antifungal agents and pesticides, offering insights into their structure-activity relationships and potential mechanisms of action (Xu et al., 2017).
Catalytic Applications and Synthesis of Heterocycles
Triazole compounds have been employed as intermediates in catalytic processes to synthesize various heterocyclic structures. Research in this area focuses on developing efficient synthetic routes to valuable heterocycles, including pyrroles, oxadiazoles, and thiadiazoles, through reactions involving triazole derivatives. These methodologies underscore the versatility of triazole-based compounds in facilitating the construction of complex molecular architectures with potential pharmaceutical applications (Miura et al., 2013; Senoo et al., 2016).
Synthesis of Pyrroles and Related Compounds
The compound's relevance extends to the synthesis of pyrroles and related compounds, highlighting its importance in accessing a broad range of heterocyclic structures. These structures are significant for their diverse biological activities and potential pharmaceutical applications. Studies have detailed synthetic strategies leveraging triazole derivatives to efficiently generate pyrroles, demonstrating the compound's critical role in the synthesis of biologically relevant molecules (Miura et al., 2009; Kim et al., 2014).
Propriétés
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,14-3-4-15-12(10-14)5-9-22-15)18-8-1-2-13(18)11-19-16-6-7-17-19/h3-4,6-7,10,13H,1-2,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQFUKLIJHFZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
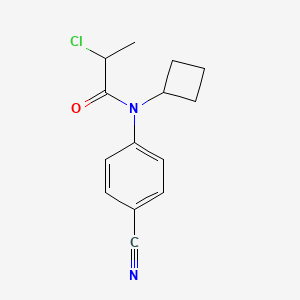
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)
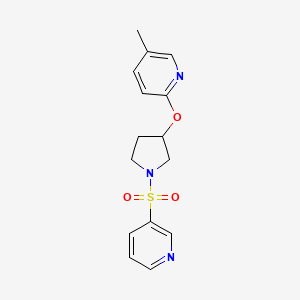
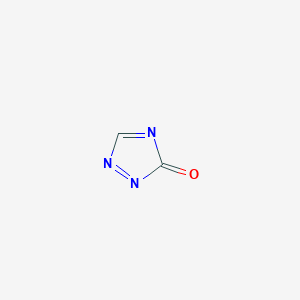
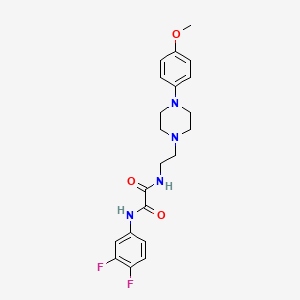
![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)
![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)

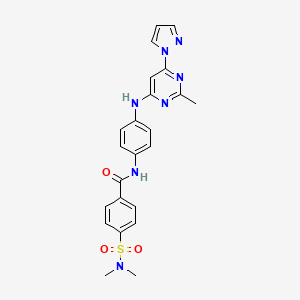
![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)
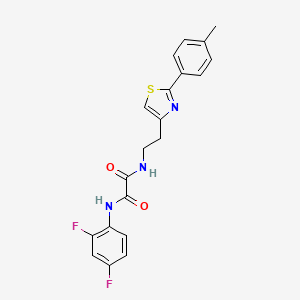
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
